molecular formula C21H22N2O2 B7698174 N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7698174
M. Wt: 334.4 g/mol
InChI Key: YEEFRRRMBOLBAU-UHFFFAOYSA-N
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Description

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as BQ-788, is a selective endothelin B receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. In

Mechanism of Action

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide selectively blocks the endothelin B receptor, which is involved in the regulation of vascular tone, cell proliferation, and inflammation. By blocking the endothelin B receptor, this compound inhibits the effects of endothelin-1, a potent vasoconstrictor and pro-inflammatory mediator.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the proliferation of smooth muscle cells, reduces the production of collagen and fibronectin, and decreases the expression of pro-inflammatory cytokines. This compound also reduces the pulmonary vascular resistance and improves the cardiac output in patients with pulmonary hypertension.

Advantages and Limitations for Lab Experiments

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments. It is a selective endothelin B receptor antagonist, which allows for the specific inhibition of the endothelin B receptor without affecting other receptors. This compound is also stable and has a long half-life, which allows for prolonged exposure to the drug. However, this compound has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the research on N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases, such as renal fibrosis and atherosclerosis. Another direction is to explore the combination of this compound with other drugs to enhance its therapeutic effects. Additionally, the development of new and more efficient synthesis methods for this compound could improve its availability and reduce its cost.
Conclusion:
In conclusion, this compound is a selective endothelin B receptor antagonist that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the endothelin B receptor, which leads to anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This compound has several advantages for lab experiments, but also some limitations. There are several future directions for the research on this compound, which could lead to the development of new and more effective therapies for various diseases.

Synthesis Methods

The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves several steps. The first step involves the protection of the amine group of 2-hydroxyquinoline with tert-butyloxycarbonyl (Boc) to form Boc-2-hydroxyquinoline. The second step involves the reaction of Boc-2-hydroxyquinoline with 4-bromobenzaldehyde to form the Schiff base. The third step involves the reduction of the Schiff base with sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with butyl isocyanate to form this compound.

Scientific Research Applications

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-proliferative effects. This compound has been shown to be effective in the treatment of pulmonary hypertension, liver fibrosis, and cancer.

properties

IUPAC Name

N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-2-3-13-23(21(25)16-9-5-4-6-10-16)15-18-14-17-11-7-8-12-19(17)22-20(18)24/h4-12,14H,2-3,13,15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEFRRRMBOLBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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